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Compound of Interest

Compound Name: Dimethyl 5-nitroisophthalate

Cat. No.: B082987

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of Dimethyl 5-nitroisophthalate
as a key starting material in the synthesis of lopamidol, a non-ionic, low-osmolar iodinated
contrast agent. The following sections present a comprehensive synthesis pathway, detailed
experimental protocols, and quantitative data compiled from various sources to facilitate
research and development in this area.

Introduction

lopamidol is a widely used X-ray contrast medium essential for various diagnostic imaging
procedures. Its synthesis is a multi-step process, and one of the common industrial routes
commences with the nitration of isophthalic acid, followed by esterification to yield Dimethyl 5-
nitroisophthalate. This intermediate is then subjected to a series of chemical transformations
to construct the complex lopamidol molecule. The purity and yield of Dimethyl 5-
nitroisophthalate are critical as they can significantly impact the efficiency of the overall
synthesis and the quality of the final active pharmaceutical ingredient (API).[1][2][3]

Overall Synthesis Pathway

The synthesis of lopamidol from Dimethyl 5-nitroisophthalate can be summarized in the
following key steps:
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e Reduction of the Nitro Group: The nitro group of Dimethyl 5-nitroisophthalate is reduced to
an amino group to form Dimethyl 5-aminoisophthalate.

o Amidation: The dimethyl ester is then reacted with 2-amino-1,3-propanediol (serinol) to form
the key intermediate, 5-amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-1,3-
benzenedicarboxamide.[4]

 lodination: The aromatic ring of the resulting compound is tri-iodinated at the 2, 4, and 6
positions.

o Acylation: Finally, the 5-amino group is acylated with (S)-2-hydroxypropanoyl chloride or a
protected variant to yield lopamidol.

Below is a diagram illustrating the logical flow of the synthesis process.
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Figure 1: Logical workflow for the synthesis of lopamidol.

Detailed Experimental Protocols and Data

This section provides detailed methodologies for the key steps in the synthesis of lopamidol
starting from Dimethyl 5-nitroisophthalate.

Step 1: Synthesis of Dimethyl 5-nitroisophthalate

The synthesis of the starting material, Dimethyl 5-nitroisophthalate, is typically achieved
through the esterification of 5-nitroisophthalic acid.

Protocol:

 In around bottom flask equipped with a condenser and stirrer, 5.0 g of 5-nitroisophthalic acid
is suspended in 33.3 ml of methanol.[5][6]
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e The mixture is stirred at room temperature under a nitrogen atmosphere until the solid is
completely dissolved.[5][6]

e Slowly, 1.0 ml of concentrated sulfuric acid is added to the solution.[5][6]

e The reaction mixture is heated to reflux. A white solid will precipitate after approximately 3
hours.[5][6]

e The reaction progress is monitored by thin-layer chromatography (TLC) using a mobile
phase of dichloromethane:methanol (10:1).[5][6]

» After completion of the reaction, the mixture is cooled to room temperature to allow for
crystallization.[5][6]

e The solid product is collected by filtration, washed with a small amount of water, and dried to
yield Dimethyl 5-nitroisophthalate.[5][6]

Parameter Value Reference

Starting Material 5-nitroisophthalic acid [5]1[6]
Methanol, Concentrated

Reagents ) ] [51[6]
Sulfuric Acid

Reaction Time ~3 hours [51[6]

Temperature Reflux [5]1[6]

Yield 98% [5][6]

Step 2: Reduction of Dimethyl 5-nitroisophthalate

The nitro group is reduced to an amine, a critical step for subsequent reactions. A common
method involves catalytic hydrogenation.

Protocol:

+ Dimethyl 5-nitroisophthalate is dissolved in a suitable solvent such as 2-methoxyethanol.

[7]
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» A catalytic amount of palladium on carbon (Pd/C) is added to the solution.[7]
e The mixture is then subjected to hydrogenation.[7]

o Upon completion, the catalyst is filtered off to yield a solution of Dimethyl 5-
aminoisophthalate.

Note: Specific quantitative data for this step, such as catalyst loading and hydrogen pressure,
are often proprietary and not publicly detailed. The process is generally described as catalytic
hydrogenation.

Step 3: Amidation with Serinol

The diester is converted to a diamide by reaction with 2-amino-1,3-propanediol (serinol).
Protocol:

o A solution of Dimethyl 5-nitroisophthalate and approximately 2.1 to 2.4 molar equivalents
of 3-amino-1,2-propanediol (serinol) is prepared in 2-methoxyethanol containing a catalytic
amount of dissolved sodium.[7]

e The solution is heated at reflux temperature.[7]
e The reaction progress is monitored until completion.

e This is often performed as a one-pot reaction with the subsequent hydrogenation of the nitro
group.[8]

Parameter Value Reference

Starting Material Dimethyl 5-nitroisophthalate [7]

3-amino-1,2-propanediol,
Reagents _ [7]
Sodium, 2-methoxyethanol

Temperature Reflux [7]
Molar Ratio (Serinol:Ester) ~21-24 [7]
Yield (of 5-nitro diamide) 84% (isolated) [7]
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Step 4: lodination

The aromatic ring is iodinated to introduce the three iodine atoms characteristic of lopamidol.

Protocol:

e The 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide hydrochloride is dissolved in

water.[9]

e The pH is adjusted to approximately 3 with aqueous sodium hydroxide.[9]

e The solution is heated to 65-80°C.[9]

« lodine chloride is added in portions (typically 3-4). The pH is readjusted to 2-3 before each

addition.[9]

o Excess iodine chloride is quenched with sodium bisulfite.[9]

e The pH is adjusted to 4-6, and sodium dithionite is added for decolorization.[9]

Parameter Value

Reference

5-amino-N,N'-bis(2,3-
Starting Material dihydroxypropyl)-
isophthalamide HCI

[°]

lodine chloride, Sodium
Reagents hydroxide, Sodium bisulfite,

Sodium dithionite

[9]

Temperature 65-80°C

[9]

2-3 (during iodination), 4-6

pH o
(decolorization)

[9]

Yield (of purified triiodo
66-71%
compound)

[7]

Step 5: Acylation to lopamidol
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The final step involves the acylation of the 5-amino group.

Protocol:

5-amino-2,4,6-triiodo-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-1,3-benzenedicarboxamide
is dissolved in a suitable solvent like dimethylacetamide.[10]

e (S)-2-acetoxypropionyl chloride is added slowly to the solution.[10]

e The reaction is stirred at room temperature for about 2 hours.[10]

e The reaction is quenched, and the intermediate is hydrolyzed to remove the acetyl protecting
group, yielding lopamidol.[10]

» The final product is purified by crystallization from ethanol or a mixture of acetonitrile and
ethanol.[10][11]

Parameter Value Reference

) ) 5-amino-2,4,6-triiodo-N,N'-
Starting Material ] ] ] [10]
bis][...]-dicarboxamide

S)-2-acetoxypropionyl
Reagents ) ) -yp piony ) [10]
chloride, Dimethylacetamide

Reaction Time ~2 hours [10]

Temperature Room Temperature [10]

o Crystallization from ethanol or
Purification o [10][11]
acetonitrile/ethanol

Overall Yield (from triiodo
) ) 74% [10]
intermediate)

Chemical Synthesis Pathway Diagram

The following diagram illustrates the chemical transformations from Dimethyl 5-
nitroisophthalate to lopamidol.
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Figure 2: Chemical synthesis pathway of lopamidol.

Conclusion

Dimethyl 5-nitroisophthalate is a crucial intermediate in a robust and widely practiced
synthetic route to lopamidol. The protocols and data presented herein, compiled from various
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scientific and patent literature, provide a detailed framework for the synthesis of this important
contrast agent. Careful control of reaction conditions at each step is paramount to achieving
high yields and purity of the final product. Researchers and professionals in drug development
can utilize this information as a foundational guide for process optimization and further
research in the field of iodinated contrast media.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b082987#application-of-dimethyl-5-nitroisophthalate-
in-iopamidol-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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